3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
CAS No. |
943516-53-8 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2)10-11(14)13(17)15(12(10)16)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
YWZCNFAKNHKAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Lactam Formation
A foundational route involves the synthesis of ethyl 2-ethoxy-6-pentadecylbenzoate (3b) as a precursor. This intermediate is prepared by reacting 2-hydroxy-6-pentadecylbenzoic acid with diethyl sulfate in acetonitrile under basic conditions (K₂CO₃), achieving a 76% yield. Subsequent cyclopropanation via bromonitroalkane intermediates generates the bicyclic core. For example, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (10) is synthesized using bromonitroacetamide, followed by zinc-mediated reduction to yield the amine derivative (12).
Benzylation and Protecting Group Strategies
Benzylation is typically performed early in the sequence to prevent side reactions. In one protocol, (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine (12) is treated with di-tert-butyl dicarbonate ((BOC)₂O) to install a carbamate protecting group, yielding (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (13) with a 72% yield. Deprotection under acidic or catalytic conditions furnishes the final product.
Improved Industrial-Scale Methods
Borohydride-Mediated Reduction
Patent WO2012049688A1 discloses a streamlined process using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) to reduce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (II) in tetrahydrofuran (THF). At −30°C to −20°C, NaBH₄ (3 equiv) and BF₃·Et₂O (3 equiv) are added sequentially, followed by heating to 40–50°C for 7–8 hours. This single-step reduction achieves a 75% yield (1.5 g from 2.0 g starting material) with high purity, avoiding the need for lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Bisulfite Intermediate Utilization
South African patent ZA200904333B highlights the use of sodium bisulfite (NaHSO₃) to stabilize reactive intermediates during cyclopropanation. A bisulfite adduct of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is formed under aqueous conditions, enhancing solubility and facilitating subsequent benzylation. This method improves yield reproducibility and scalability, critical for pharmaceutical manufacturing.
Stereochemical Control and Resolution
Enzymatic Desymmetrization
Racemic mixtures of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are resolved using immobilized enzymes such as CDX-616. In a disclosed protocol, the racemic base is treated with sodium bisulfite to form a bisulfite adduct, followed by enzymatic hydrolysis at pH 7.4 to isolate the (1R,2S,5S)-enantiomer. This approach achieves enantiomeric excess (ee) >98%, essential for applications requiring chiral purity.
Diastereomeric Salt Formation
Alternative resolution methods employ chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization. This technique, while effective, is less favored industrially due to higher solvent consumption and lower throughput compared to enzymatic methods.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds related to 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
2. Neurological Research
The bicyclic structure of this compound suggests possible interactions with neurological pathways. Studies have shown that derivatives can influence neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could be beneficial in treating conditions like depression or schizophrenia.
Agricultural Applications
1. Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Specifically, derivatives of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione have been reported to sterilize male anthers in plants, which can be useful for hybrid seed production by preventing self-pollination.
2. Pest Control
There is emerging evidence that this compound can act as a natural pesticide or herbicide. Its ability to disrupt the biological processes of pests offers a sustainable alternative to synthetic chemicals.
Synthesis and Derivatives
The synthesis of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the selective reduction of carbonyl groups in related precursors using reducing agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium dihydride . These synthetic pathways are crucial for generating derivatives that may enhance biological activity or improve stability.
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. In the case of its use in antiviral medications, the compound acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the host .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Modifications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- CAS No.: 194421-56-2
- Molecular Formula: C₇H₉NO₂
- Molecular Weight : 139.15 g/mol.
- Differences : Lacks the benzyl group at position 3.
- Properties : Lower molecular weight and reduced lipophilicity compared to the benzyl derivative. Used as a building block in organic synthesis .
1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives
- Example: 1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione .
- Activity: Potent aromatase inhibitor (Kᵢ = 20 nM), outperforming aminoglutethimide (Kᵢ = 180 nM). The 4-aminophenyl group enhances target binding, while alkyl chains (butyl/pentyl) improve metabolic stability .
Substituent Variations
3-Benzyl vs. 3-Trifluoromethylphenyl
- Example : (1R,5S,6S)-3-Benzyl-6-(2-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione .
- The benzyl group may prioritize peripheral activity .
3-Methoxyphenyl and Diphenyl Derivatives
Stereochemical and Conformational Effects
- Enantiomers: The (1R,5S)-6,6-dimethyl enantiomer is a common intermediate in drug synthesis . Stereochemistry significantly affects biological activity; e.g., the 1R-(+)-enantiomer of 1-(4-aminophenyl) derivatives shows exclusive aromatase inhibition .
- Dimethyl Groups: The 6,6-dimethyl substitution rigidifies the bicyclic core, enhancing metabolic stability compared to non-methylated analogues .
Functional Group Replacements
Oxa vs. Aza Analogues
- Example : 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic anhydride) .
- Impact : Replacement of nitrogen with oxygen (oxa) reduces basicity and alters hydrogen-bonding capacity, making it more suitable as a synthetic precursor rather than a bioactive compound .
Dione vs. Ester Derivatives
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| 3-Benzyl-6,6-dimethyl derivative | 241.28 | 2.5 | Low (lipophilic) |
| 6,6-Dimethyl-3-azabicyclo derivative | 139.15 | 0.8 | Moderate (polar) |
| 1-(4-Aminophenyl)-3-butyl derivative | 276.32 | 3.2 | Low (crystalline) |
Biological Activity
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 231.28 g/mol |
| CAS Number | 1037559-68-4 |
| LogP | 2.712 |
| PSA (Polar Surface Area) | 3.24 Ų |
Antiviral Properties
Recent studies have explored the potential of derivatives of azabicyclo compounds as antiviral agents. In particular, molecular docking studies have indicated that compounds derived from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane may exhibit inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The molecular dynamics simulations suggest that these derivatives can bind effectively to viral proteins, indicating their potential as antiviral drugs .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the biological activity of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. The results indicated that this compound exhibits selective toxicity against certain cancer cells while maintaining a relatively low impact on normal cells.
Table: Cytotoxicity Assay Results
| Cell Line | IC₅₀ (µg/mL) | Viability (%) at 80 µg/mL |
|---|---|---|
| A431 | 192 | 50 |
| HeLa | 195 | 55 |
| 3T3 | >250 | 85 |
These findings suggest that while the compound shows promise in targeting specific cancer cell lines, further investigation is needed to understand its mechanisms of action and potential side effects .
Hemocompatibility Studies
In hemocompatibility studies, the degree of hemolysis was evaluated at different concentrations of the compound. At a concentration of 10 µg/mL, hemolysis rates were minimal (0.003% to 0.02%), indicating good compatibility with blood components . However, at higher concentrations (80 µg/mL), some compounds showed increased hemolytic responses.
Synthesis and Derivatives
The synthesis of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves complex chemical processes including microwave-assisted reactions and various reducing agents . These synthetic methods not only yield the target compound but also allow for the exploration of its derivatives which may enhance biological activity.
Case Study: Synthesis Methodology
A notable synthesis method involves using complex aluminum hydride reducing agents to selectively reduce carbonyl groups in precursor compounds . This approach has yielded variants with improved biological profiles.
Q & A
Q. Advanced Research Focus
- Steric Shielding : Introduce methyl groups at C6 to reduce ring-opening hydrolysis .
- Prodrug Design : Convert the dione moiety to a ketal, which is cleaved enzymatically in vivo .
How do solvent polarity and temperature affect the compound’s reaction kinetics in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
